molecular formula C9H8BrN3O2 B13676156 Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13676156
M. Wt: 270.08 g/mol
InChI Key: DDYCVFCEMVUSTH-UHFFFAOYSA-N
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Description

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl ester group at the 2nd position of the imidazo[4,5-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate can be compared with other similar compounds such as:

    Imidazo[4,5-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.

    Imidazo[1,2-a]pyridine Derivatives: These compounds have a different arrangement of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine Derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol. The compound features a bromine atom at the 7-position and an ethyl ester group at the 2-position of the imidazo ring, which contributes to its unique chemical properties and potential biological activities .

Pharmacological Potential

Research indicates that compounds within the imidazo[4,5-c]pyridine family, including this compound, exhibit a range of biological activities:

  • Anticancer Activity: Studies have demonstrated that imidazo[4,5-c]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against human tumor cell lines such as melanoma (C-32) and glioblastoma (SNB-19) .
  • Mechanisms of Action: The anticancer effects are often linked to the induction of apoptosis through modulation of key regulatory proteins involved in the apoptotic pathway, such as TP53, BAX, and BCL-2 .

Case Studies

A notable study evaluated various derivatives of imidazo[4,5-c]pyridine for their anticancer properties. The most potent derivatives exhibited IC50 values ranging from 0.76 to 2.15 μM against the C-32 and SNB-19 cell lines. These findings suggest that structural modifications can enhance biological activity .

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

  • Starting Materials: The synthesis begins with readily available precursors such as 2-chloro-3-nitropyridine.
  • Reagents: Common reagents include potassium carbonate and environmentally friendly solvents like DMF or IPA.
  • Reaction Conditions: The reactions are often conducted under controlled temperatures to optimize yield and purity.

The synthesis pathway has been noted for its efficiency and minimal environmental impact compared to traditional methods .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among its structural analogs:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylateBromine at position 6Different ring structure
Ethyl 8-Chloroimidazo[1,2-a]pyridine-2-carboxylateChlorine at position 8Variation in halogen substitution
Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylateAmino group at position 6Potential for different biological activities

This table illustrates how variations in substitution can lead to differences in biological activity and pharmacological potential.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-4-11-3-5(10)7(6)13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

DDYCVFCEMVUSTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2N1)Br

Origin of Product

United States

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